4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride

Catalog No.
S13687778
CAS No.
M.F
C11H14ClN3O
M. Wt
239.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochl...

Product Name

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride

IUPAC Name

4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol;hydrochloride

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

InChI

InChI=1S/C11H13N3O.ClH/c1-8(14-10-6-12-13-7-10)9-2-4-11(15)5-3-9;/h2-8,14-15H,1H3,(H,12,13);1H

InChI Key

QSCQJDIBWDRFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC2=CNN=C2.Cl

4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride is a chemical compound characterized by a phenolic group linked to a pyrazole moiety through an aminoethyl chain. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. The molecular formula for this compound is C11H13N3OC_{11}H_{13}N_{3}O, and its molecular weight is 203.24 g/mol. The IUPAC name is 4-[1-(1H-pyrazol-4-ylamino)ethyl]phenol, and it features distinctive structural elements that contribute to its unique properties.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones, using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The pyrazole ring may undergo reduction, commonly via catalytic hydrogenation with palladium on carbon.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where alkyl halides or acyl chlorides may serve as substrates.

These reactions allow for the modification of the compound, leading to the synthesis of derivatives with potentially enhanced properties.

Research has indicated that 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride exhibits promising biological activities. It has been investigated for its antimicrobial and anticancer properties, showing potential as a bioactive compound. The mechanism of action involves interactions with specific biological targets, where the phenolic group can form hydrogen bonds with biomolecules, while the pyrazole ring may interact with enzymes or receptors, modulating their activity.

The synthesis of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol typically involves the reaction of 4-aminophenol with 1-(1H-pyrazol-4-yl)ethanone. This reaction is generally performed in the presence of a base such as sodium hydroxide or potassium carbonate under controlled heating conditions to facilitate product formation.

Industrial Production

For large-scale production, continuous flow reactors may be employed alongside optimized reaction conditions to enhance yield and purity. Purification techniques like recrystallization or chromatography are utilized to isolate the compound in its pure form.

The compound has several applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules.
  • Biology: Explored for potential therapeutic effects against various diseases.
  • Medicine: Investigated for use in drug development due to its bioactive properties.
  • Industry: Utilized in developing new materials with specific functionalities.

Studies focusing on the interactions of 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride with biological systems have shown that it can modulate enzyme activity and receptor interactions. These studies are crucial for understanding its therapeutic potential and guiding further research into its applications in drug development.

Several compounds share structural similarities with 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride:

  • 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}aniline
  • 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}benzene

Uniqueness

What sets 4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol apart from these similar compounds is its unique combination of a phenolic group and a pyrazole ring. This combination confers distinct chemical reactivity and biological activity, making it a valuable candidate for further research and development in pharmaceuticals and materials science.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

239.0825398 g/mol

Monoisotopic Mass

239.0825398 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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